molecular formula C7H8O6 B12439523 But-2-ene-1,2,4-tricarboxylic acid CAS No. 31795-12-7

But-2-ene-1,2,4-tricarboxylic acid

Cat. No.: B12439523
CAS No.: 31795-12-7
M. Wt: 188.13 g/mol
InChI Key: PQFOLJLIMNNJQY-UHFFFAOYSA-N
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Description

But-2-ene-1,2,4-tricarboxylic acid (C₇H₈O₆, molecular weight 188.03 g/mol) is an unsaturated tricarboxylic acid characterized by a conjugated double bond (C2–C3) and three carboxyl groups at positions 1, 2, and 4. It exists in two geometric isomers: the (2E)- and (2Z)-forms, with the (2E) isomer being more commonly reported in natural sources .

Properties

IUPAC Name

but-2-ene-1,2,4-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1H,2-3H2,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFOLJLIMNNJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(CC(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720144
Record name But-2-ene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31795-12-7
Record name But-2-ene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitric Acid-Mediated Oxidation

The oxidation of hexahydro-p-hydroxybenzoic acid or its esters using nitric acid (HNO₃) is a well-established method. Key parameters include:

  • Reactants : Hexahydro-p-hydroxybenzoic acid ethyl ester or 4-keto-hexahydrobenzoic acid.
  • Catalysts : Ammonium vanadate (NH₄VO₃) and powdered copper (Cu) enhance reaction efficiency.
  • Conditions :
    • Temperature: 65–100°C (optimal range to avoid decomposition).
    • HNO₃ concentration: Maintained ≥60% to ensure complete oxidation.
  • Workup :
    • Evaporation of excess HNO₃.
    • Dissolution in ethyl acetate followed by crystallization with petroleum ether.
    • Yield: ~46% (theoretical).

Example :
66 g of hexahydro-p-hydroxybenzoic acid ethyl ester reacted with 132 g of 60% HNO₃ at 70°C yielded 46.3% pure product after crystallization.

Potassium Permanganate Oxidation

Alternative oxidation using KMnO₄ under alkaline conditions:

  • Reactants : Hexahydro-p-hydroxybenzoic acid or its esters.
  • Conditions :
    • Temperature: -5°C to +25°C (prevents over-oxidation).
    • Base: KOH or NaOH for pH control.
  • Workup :
    • Neutralization with alcohol to remove excess KMnO₄.
    • Acidification with HCl and subsequent crystallization.
  • Yield : Comparable to HNO₃ method but with fewer byproducts.

Multi-Step Synthesis via Phosphonosuccinic Acid Intermediates

A modern approach involves the synthesis of phosphonosuccinic acid tetraalkyl esters, followed by Michael addition with acrylic acid esters:

Reaction Scheme

  • Step 1 : Dialkyl phosphite + Ethene-1,2-dicarboxylic acid dialkyl ester → Phosphonosuccinic acid tetraalkyl ester.
  • Step 2 : Phosphonosuccinic acid ester + Acrylic acid alkyl ester → 2-Phosphonobutane-1,2,4-tricarboxylic acid pentaalkyl ester.
  • Step 3 : Saponification with HCl to yield the final acid.

Optimization

  • Catalysts : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).
  • Solvents : Methanol or ethanol for esterification.
  • Yield : Up to 98% after hydrolysis.

Example :
508 g of phosphonosuccinic acid tetramethyl ester reacted with 172 g methyl acrylate in methanol yielded 665 g (98%) of the intermediate ester. Subsequent hydrolysis produced 50% aqueous solution of the target acid.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Purity Scalability
HNO₃ Oxidation NH₄VO₃, Cu 65–100°C 46% High Moderate
KMnO₄ Oxidation KOH/NaOH -5–25°C 45% Moderate Low
Phosphonosuccinic Route NaOMe 10–25°C 98% Very High High

Key Findings:

  • Nitric Acid Method : Suitable for lab-scale but requires careful temperature control.
  • Phosphonosuccinic Route : Industrially favorable due to high yields and minimal purification steps.

Challenges and Innovations

  • Byproduct Formation : Over-oxidation or decarboxylation occurs at elevated temperatures. Solutions include using lower temperatures (-5°C) for KMnO₄ reactions.
  • Purification : Crystallization from ethyl acetate/petroleum ether mixtures improves purity.
  • Green Chemistry : Recent advances explore biocatalytic pathways to reduce reliance on harsh oxidants.

Chemical Reactions Analysis

Types of Reactions

But-2-ene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

But-2-ene-1,2,4-tricarboxylic acid, also known as citraconic acid, is a tricarboxylic acid featuring three carboxyl functional groups on a butene backbone. This compound is significant in various biological processes, especially metabolic pathways.

Scientific Research Applications

This compound is used in several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology: It is studied for its potential biological activities and interactions with biomolecules.
  • Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development related to metabolic disorders or conditions involving energy dysregulation.
  • Industry: It is used in the production of polymers, resins, and other industrial materials.

Enzymatic Reactions and Metabolic Pathways

This compound is involved in several enzymatic reactions:

  • It can be converted into (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate through the action of specific enzymes such as 2-methylisocitrate dehydratase, which is crucial for cellular metabolism and energy production.
  • It serves as an intermediate in propanoate metabolism, which is vital for energy generation in various organisms.

Biological Activities

The biological activities of this compound are primarily linked to its function as a metabolite:

  • As a key intermediate in metabolic pathways, it contributes to the production of ATP through the citric acid cycle.
  • It may influence metabolic control mechanisms by interacting with various enzymes involved in energy homeostasis.
  • Studies have shown it plays a role in regulating metabolic pathways under different physiological conditions, and its levels can affect the activity of enzymes involved in energy metabolism.
  • In plants, it has been observed that metabolites like this compound interact with signaling pathways such as TOR (Target of Rapamycin), influencing growth and energy allocation.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
2-MethylisocitrateTricarboxylic acidPrecursor in the same metabolic pathway
Citric AcidTricarboxylic acidCentral role in the citric acid cycle
2-MethylcitrateTricarboxylic acidInvolved in propanoate metabolism
cis-2-MethylaconitateTricarboxylic acidIsomeric form with different biological activity

Case Studies and Research Findings

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of But-2-ene-1,2,4-tricarboxylic acid include aromatic, saturated, and phosphorylated tricarboxylic acids. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Occurrence/Applications References
This compound C₇H₈O₆ 188.03 Unsaturated backbone (C=C), 3 carboxyls Natural (plant tubers), polymerization
Citric acid C₆H₈O₇ 192.12 Hydroxyl group, 3 carboxyls, saturated Biochemical cycles (TCA), food preservative
Trimellitic acid C₉H₆O₆ 210.14 Aromatic (benzene ring), 3 carboxyls Polymer production (polyesters, resins)
2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) C₇H₁₁O₁₀P 286.11 Phosphonate group, saturated backbone Corrosion inhibition (industrial water)
Propane-1,2,3-tricarboxylic acid C₆H₈O₆ 176.12 Saturated, 3 carboxyls Synthetic intermediate, chelating agent
4-Oxothis compound (HJ7) C₇H₆O₇ 202.12 Ketone group, conjugated double bond Oxidative metabolism studies

Key Structural and Functional Differences :

Unsaturation vs. Saturation :

  • This compound’s double bond enhances reactivity in polymerization, unlike saturated analogs like PBTC or propane-1,2,3-tricarboxylic acid .
  • Citric acid’s hydroxyl group facilitates esterification, whereas this compound undergoes dehydration-driven dismutation .

Aromatic vs. Aliphatic Backbones :

  • Trimellitic acid’s aromatic structure confers thermal stability, making it superior in high-temperature polymer applications compared to aliphatic this compound .

Functional Group Diversity: PBTC’s phosphonate group enables strong metal chelation, outperforming carboxyl-rich this compound in corrosion inhibition .

Research Findings :

  • This compound: Forms during citric acid trans-esterification with oils at low pH, followed by dismutation into yellow monomers . Absent in Pinelliae rhizoma but present in Pinelliae pedatisectae rhizoma, validating its use as a phytochemical marker .
  • PBTC :

    • Exhibits enhanced corrosion inhibition (up to 95% efficiency) on Q235 carbon steel when complexed with cyclodextrins .
  • Trimellitic Acid: A key monomer in heat-resistant polymers (e.g., polyimide films) due to its rigid aromatic structure .

Biological Activity

But-2-ene-1,2,4-tricarboxylic acid (also known as citraconic acid) is a tricarboxylic acid characterized by its three carboxyl functional groups attached to a butene backbone. This compound plays a significant role in various biological processes, particularly in metabolic pathways. Understanding its biological activity is crucial for elucidating its potential applications in biochemistry and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C7H8O6C_7H_8O_6, and it features three carboxyl groups that contribute to its acidic properties. The compound exists predominantly in its anionic form at physiological pH, which influences its solubility and reactivity in biological systems.

Enzymatic Reactions and Metabolic Pathways

This compound is involved in several enzymatic reactions:

  • Conversion to Other Metabolites : It can be converted into (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate through the action of specific enzymes such as 2-methylisocitrate dehydratase . This transformation is crucial for cellular metabolism and energy production.
  • Role in Propanoate Metabolism : The compound serves as an intermediate in propanoate metabolism, which is vital for energy generation in various organisms. Its participation in this pathway highlights its importance in biochemical processes that sustain cellular functions.

Biological Activities

The biological activities of this compound are primarily linked to its function as a metabolite rather than direct physiological effects on organisms. Some notable activities include:

  • Energy Production : As a key intermediate in metabolic pathways, it contributes to the production of ATP through the citric acid cycle.
  • Regulatory Functions : It may influence metabolic control mechanisms by interacting with various enzymes involved in energy homeostasis.

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional relationships between this compound and other similar compounds:

Compound NameStructure TypeUnique Features
2-MethylisocitrateTricarboxylic acidPrecursor in the same metabolic pathway
Citric AcidTricarboxylic acidCentral role in the citric acid cycle
2-MethylcitrateTricarboxylic acidInvolved in propanoate metabolism
cis-2-MethylaconitateTricarboxylic acidIsomeric form with different biological activity

Case Studies and Research Findings

Research has demonstrated the significance of this compound in various contexts:

  • Metabolic Regulation : Studies have shown that this compound plays a role in regulating metabolic pathways under different physiological conditions. For instance, its levels can affect the activity of enzymes involved in energy metabolism .
  • Therapeutic Potential : Investigations into its pharmacological properties suggest that this compound could be explored for therapeutic applications related to metabolic disorders or conditions involving energy dysregulation .
  • Plant Physiology : In plants, it has been observed that metabolites like this compound interact with signaling pathways such as TOR (Target of Rapamycin), influencing growth and energy allocation .

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